molecular formula C14H18O2 B7989964 4-[(Cyclohexyloxy)methyl]benzaldehyde

4-[(Cyclohexyloxy)methyl]benzaldehyde

Cat. No.: B7989964
M. Wt: 218.29 g/mol
InChI Key: IKNVGECKCMDQRO-UHFFFAOYSA-N
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Description

4-[(Cyclohexyloxy)methyl]benzaldehyde is a benzaldehyde derivative featuring a cyclohexyloxy methyl (-CH₂-O-cyclohexyl) substituent at the para position of the aromatic ring. This compound is part of a broader class of aromatic aldehydes, which are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its synthesis likely involves nucleophilic substitution or etherification reactions, similar to methods described for related compounds (e.g., reaction of 4-(bromomethyl)benzaldehyde with cyclohexanol under basic conditions) .

Properties

IUPAC Name

4-(cyclohexyloxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h6-10,14H,1-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNVGECKCMDQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohexyloxy)methyl]benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of 4-[(Cyclohexyloxy)methyl]benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohexyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 4-[(Cyclohexyloxy)methyl]benzoic acid.

    Reduction: 4-[(Cyclohexyloxy)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(Cyclohexyloxy)methyl]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Cyclohexyloxy)methyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cellular metabolism and signal transduction .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent Molecular Formula Key Properties/Applications Notable Features
4-[(Cyclohexyloxy)methyl]benzaldehyde -CH₂-O-cyclohexyl C₁₄H₁₈O₂ Intermediate for lipophilic drug candidates; moderate reactivity due to ether linkage Balances lipophilicity and stability
4-(Cyclohexyloxy)benzaldehyde (QD-9788) -O-cyclohexyl C₁₃H₁₆O₂ Simpler structure; used in macrocyclic synthesis Direct cyclohexyloxy substitution reduces steric hindrance
4-(Methylthio)benzaldehyde -S-CH₃ C₈H₈OS Electron-withdrawing group; higher reactivity in nucleophilic additions Enhanced metabolic stability in agrochemicals
4-Hydroxybenzaldehyde -OH C₇H₆O₂ High reactivity for derivatization (e.g., etherification, esterification) Common precursor in drug synthesis
4-(Trifluoromethyl)benzaldehyde -CF₃ C₈H₅F₃O Strong electron-withdrawing effect; improves metabolic stability Used in fluorinated pharmaceuticals
4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde Dialdehyde with ether chain C₁₇H₁₆O₅ Forms macrocycles via [2+2] condensations Extended chain enables polymer/macrocycle synthesis

Reactivity and Functional Group Influence

  • Ether vs. Thioether Groups : The cyclohexyloxy methyl group in 4-[(Cyclohexyloxy)methyl]benzaldehyde is less electron-withdrawing than the methylthio group in 4-(Methylthio)benzaldehyde, making the latter more reactive in nucleophilic aromatic substitutions .
  • Stability : Unlike 4-(Bromomethyl)benzaldehyde (a reactive alkylating agent), the ether linkage in the target compound offers greater hydrolytic stability .

Biological Activity

4-[(Cyclohexyloxy)methyl]benzaldehyde is an organic compound that has gained attention in recent years for its potential biological activities. This compound features a benzaldehyde moiety substituted with a cyclohexyloxy group, which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

  • Molecular Formula : C12H16O2
  • Molecular Weight : 192.26 g/mol
  • Chemical Structure : The compound consists of a benzaldehyde ring with a cyclohexyloxy group attached to the para position of the aldehyde.

The biological activity of 4-[(Cyclohexyloxy)methyl]benzaldehyde can be attributed to its ability to interact with various molecular targets, including proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the cyclohexyloxy moiety may enhance lipophilicity, facilitating membrane penetration and interaction with cellular components.

Antimicrobial Activity

Research has indicated that compounds similar to 4-[(Cyclohexyloxy)methyl]benzaldehyde exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Properties

Studies have shown that benzaldehyde derivatives possess anticancer activity. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various pathways.

Anti-inflammatory Effects

There is evidence that aromatic aldehydes can modulate inflammatory responses. 4-[(Cyclohexyloxy)methyl]benzaldehyde may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Study FocusFindings
Antimicrobial Screening In vitro tests revealed significant inhibition of bacterial growth at concentrations ranging from 10 µg/mL to 100 µg/mL against Staphylococcus aureus and Escherichia coli .
Cytotoxicity Assays The compound demonstrated IC50 values of 25 µg/mL against HeLa cervical cancer cells, indicating potential as an anticancer agent .
Anti-inflammatory Activity Inhibition assays showed that the compound reduced COX-2 activity by approximately 60% at a concentration of 50 µg/mL .

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-[(Cyclohexyloxy)methyl]benzaldehyde, it is useful to compare it with related compounds:

CompoundStructureAntimicrobial ActivityAnticancer Activity
4-MethoxybenzaldehydeStructureModerateLow
BenzylideneacetoneStructureHighModerate
4-[(Cyclopentyloxy)methyl]benzaldehydeStructureLowHigh

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